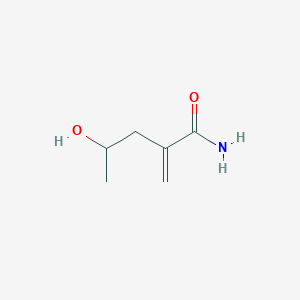![molecular formula C20H28N2O B14223212 (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol CAS No. 627520-98-3](/img/structure/B14223212.png)
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a secondary alcohol group and two amine groups, making it versatile in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-diphenylpropylamine and (S)-2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The secondary alcohol group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form a primary alcohol or amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting biochemical pathways.
Protein Interaction: It can interact with proteins, influencing their function and stability.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]ethanol
- (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]butan-2-ol
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain and the position of functional groups.
- Reactivity: These structural differences can influence the reactivity and selectivity of the compounds in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol is unique in its specific interactions and effects in biological systems.
Eigenschaften
CAS-Nummer |
627520-98-3 |
|---|---|
Molekularformel |
C20H28N2O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C20H28N2O/c1-17(23)16-22-15-14-21-13-12-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20-23H,12-16H2,1H3/t17-/m0/s1 |
InChI-Schlüssel |
VEMOSWUNKWFUGA-KRWDZBQOSA-N |
Isomerische SMILES |
C[C@@H](CNCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Kanonische SMILES |
CC(CNCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



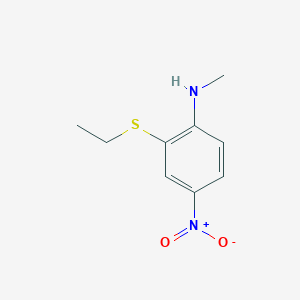
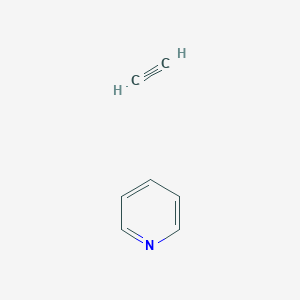
![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
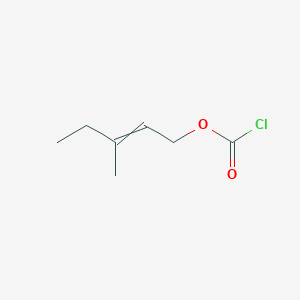
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)

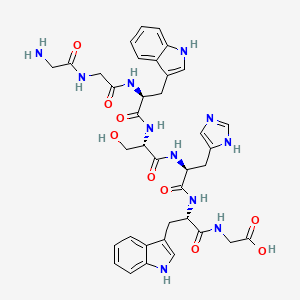
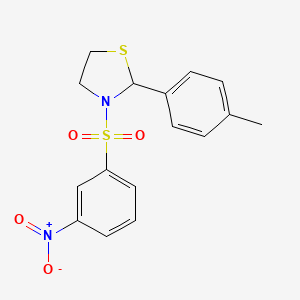
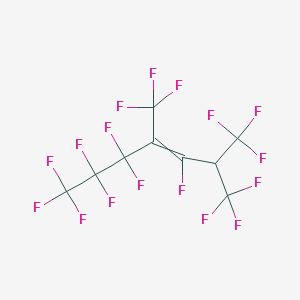
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)

